ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 866144-59-4
VCID: VC7740726
InChI: InChI=1S/C17H17N3O4/c1-4-23-17(21)14-9-18-16-13(10-19-20(16)2)15(14)24-12-7-5-11(22-3)6-8-12/h5-10H,4H2,1-3H3
SMILES: CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)OC)C=NN2C
Molecular Formula: C17H17N3O4
Molecular Weight: 327.34

ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS No.: 866144-59-4

Cat. No.: VC7740726

Molecular Formula: C17H17N3O4

Molecular Weight: 327.34

* For research use only. Not for human or veterinary use.

ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - 866144-59-4

Specification

CAS No. 866144-59-4
Molecular Formula C17H17N3O4
Molecular Weight 327.34
IUPAC Name ethyl 4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C17H17N3O4/c1-4-23-17(21)14-9-18-16-13(10-19-20(16)2)15(14)24-12-7-5-11(22-3)6-8-12/h5-10H,4H2,1-3H3
Standard InChI Key XMVCXQYXZTVXCH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)OC)C=NN2C

Introduction

Chemical Identity and Structural Properties

Molecular Identity

Ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has the molecular formula C₁₇H₁₇N₃O₄ and a molecular weight of 327.33 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its substitution pattern: a pyrazolo[3,4-b]pyridine core with a methyl group at position 1, a 4-methoxyphenoxy group at position 4, and an ethyl carboxylate moiety at position 5. The CAS registry number 866144-59-4 uniquely identifies this compound in chemical databases .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Boiling Point459.7 ± 45.0 °C (Predicted)
Density1.28 ± 0.1 g/cm³ (Predicted)
pKa3.27 ± 0.30 (Predicted)

The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding and π-π stacking involving the aromatic and heterocyclic rings . The acidic pKa value (3.27) indicates potential protonation at physiological pH, which may influence solubility and bioavailability .

Synthesis and Manufacturing

Purification and Characterization

Purification typically involves column chromatography using silica gel and gradients of ethyl acetate in hexane . The compound’s identity is confirmed via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) . For instance, SCXRD analysis of related derivatives revealed planar pyrazolo[3,4-b]pyridine cores with dihedral angles between fused rings ranging from 1.76° to 44.8°, depending on substituents .

Structural and Crystallographic Analysis

Molecular Conformation

X-ray crystallography of analogous compounds reveals critical structural insights:

  • The pyrazolo[3,4-b]pyridine core adopts a near-planar conformation, with dihedral angles between fused pyrazole and pyridine rings as low as 1.76° .

  • Substituents such as methoxyphenoxy groups exhibit anti-periplanar or anti-clinal conformations, influencing steric interactions . For example, the methoxyphenyl group in ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate forms a dihedral angle of 63.86° with the core .

Intermolecular Interactions

Crystal packing is stabilized by non-covalent interactions:

  • C–H⋯π interactions between aromatic protons and adjacent rings .

  • Intramolecular S⋯O contacts (3.215 Å) in thiomethyl-substituted derivatives, though absent in the methoxyphenoxy variant .

  • Hydrogen bonding involving ester carbonyl oxygen and methoxy groups .

Pharmacological and Biomedical Relevance

Drug Likeliness and ADMET Profile

Pyrazolo[3,4-b]pyridines are renowned for adhering to Lipinski’s rule of five, ensuring favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles . The title compound’s molecular weight (327.33 g/mol) and moderate logP (predicted ~2.5) align with these criteria, suggesting oral bioavailability .

SupplierContact InformationSource
Matrix Scientificsales@matrixscientific.com
Key Organics Limitedenquiries@keyorganics.ltd.uk
Ryan Scientific, Inc.ryan.reichlyn@ryansci.com

Industrial and Research Use

Applications include:

  • Pharmaceutical intermediates in drug discovery.

  • Ligands in catalytic systems for organic synthesis.

  • Fluorescent probes due to aromatic π-systems .

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